4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile
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Overview
Description
4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile is a heterocyclic compound that features a benzothiophene moiety and a pyridine ring
Preparation Methods
The synthesis of 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential to interfere with microbial cell wall synthesis and DNA replication.
Comparison with Similar Compounds
4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile can be compared with other similar compounds, such as:
2-(3-Chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones: These compounds also feature a benzothiophene moiety and have shown antimicrobial activity.
4-(3-Chloro-1-benzothiophen-2-yl)-1,4-dihydropyrimidine: This compound shares the benzothiophene core and has been studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-chloro-1-benzothiophen-2-yl)-2,6-dimethylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3S/c1-9-12(7-19)15(13(8-20)10(2)21-9)17-16(18)11-5-3-4-6-14(11)22-17/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLISLRCYCVBVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C#N)C2=C(C3=CC=CC=C3S2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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